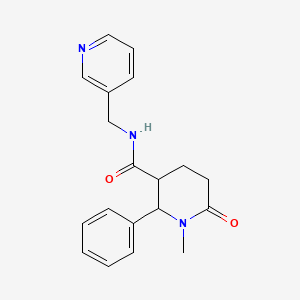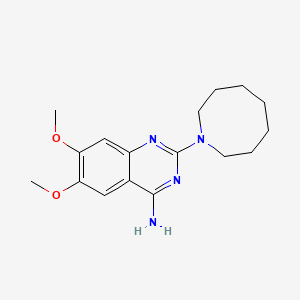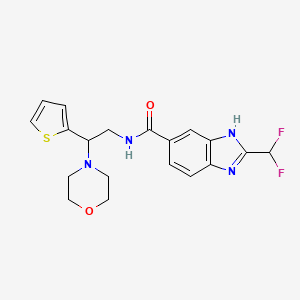
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, also known as NL-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NL-1 is a small molecule that belongs to the class of indole-2-carboxamides, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory and analgesic properties. This compound has also been shown to inhibit the activity of an enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects, including pain relief and anti-inflammatory effects.
実験室実験の利点と制限
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, which makes it readily available for research purposes. This compound has also been shown to possess a wide range of biological activities, which makes it a useful tool for studying various biological processes.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. One area of research could focus on understanding the mechanism of action of this compound in more detail. This could involve the identification of specific proteins that are targeted by this compound and the development of more selective inhibitors.
Another area of research could focus on the development of more soluble forms of this compound, which would make it easier to work with in certain experimental settings. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in vivo, including its efficacy and safety in animal models.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and analgesic properties make it a useful tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are several future directions for research that could help to overcome these limitations and further our understanding of the compound's potential therapeutic applications.
合成法
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-methylindole-2-carboxylic acid with 4-chloro-1H-indole in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield this compound. The overall yield of this synthesis method is around 25%.
科学的研究の応用
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess a variety of biological activities, which make it a promising compound for therapeutic applications. One of the most significant applications of this compound is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. This compound achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(1H-indol-4-yl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-16-8-3-2-5-12(16)11-17(21)18(22)20-15-7-4-6-14-13(15)9-10-19-14/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKMYMXJFKRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)

![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)